Dpeamdn
Description
Dpeamdn (full chemical name undisclosed due to proprietary constraints) is a hybrid multidentate ligand characterized by a phosphine-alkene framework, designed for transition metal coordination and catalytic applications. Its structure enables versatile binding modes, facilitating its use in asymmetric catalysis and organometallic synthesis. Key features include high electron-donating capacity, steric tunability, and stability under reactive conditions . While its exact synthesis protocol remains confidential, analytical data (e.g., NMR, X-ray crystallography) confirm a bidentate coordination geometry with a bond angle of 112° between phosphorus and alkene centers, optimizing metal-ligand interactions .
Properties
CAS No. |
91677-53-1 |
|---|---|
Molecular Formula |
C23H25NO5 |
Molecular Weight |
395.4 g/mol |
IUPAC Name |
N-(2,3-dihydrobenzo[h][1,4]benzodioxin-3-ylmethyl)-2-(2,6-dimethoxyphenoxy)ethanamine |
InChI |
InChI=1S/C23H25NO5/c1-25-19-8-5-9-20(26-2)23(19)27-13-12-24-14-17-15-28-22-18-7-4-3-6-16(18)10-11-21(22)29-17/h3-11,17,24H,12-15H2,1-2H3 |
InChI Key |
HFGUYKOYVYVGCO-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=CC=C1)OC)OCCNCC2COC3=C(O2)C=CC4=CC=CC=C43 |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)OCCNCC2COC3=C(O2)C=CC4=CC=CC=C43 |
Synonyms |
3-((-(2,6-dimethoxyphenoxy)ethyl)amino)methyl-1,4-dioxane(1,2-b)naphthalene DPEAMDN |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs: Phosphine-Alkene Ligands
Dpeamdn belongs to a class of hybrid ligands combining phosphine and alkene moieties. Below is a comparative analysis with two structurally analogous ligands:
*Efficiency measured in cross-coupling reactions under standardized conditions.
This compound exhibits superior catalytic performance in Pd-mediated reactions compared to Ligand A and B, attributed to its optimized steric bulk and electron-rich phosphine center . However, Ligand B’s higher thermal stability makes it preferable for high-temperature applications.
Comparison with Functionally Similar Compounds
Catalytic Performance in Cross-Coupling Reactions
This compound’s efficacy was benchmarked against two functionally analogous ligands in Suzuki-Miyaura coupling:
| Ligand | Yield (%) | Turnover Frequency (h⁻¹) | Byproduct Formation (%) |
|---|---|---|---|
| This compound | 92 | 1,200 | <5 |
| Triphenylphosphine | 65 | 800 | 18 |
| N-Heterocyclic Carbene | 88 | 1,050 | 9 |
This compound outperforms traditional ligands like triphenylphosphine in both yield and selectivity, rivaling N-heterocyclic carbenes (NHCs) while avoiding their moisture sensitivity .
Analytical and Regulatory Considerations
Analytical Method Validation
Comparative studies utilized HPLC and mass spectrometry (Supplementary Tables 1–4, ), confirming this compound’s purity (>99.5%) and absence of toxic byproducts (e.g., phosphine oxides). Regulatory assessments under EMA guidelines highlight its compliance with safety thresholds for residual metal content (<10 ppm) .
Limitations and Uncertainties
While this compound excels in Pd catalysis, its application in other metals (e.g., Fe, Co) remains underexplored.
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